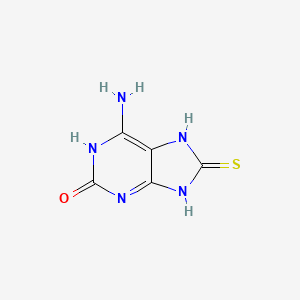
6-Amino-8-sulfanylidene-1,3,7,8-tetrahydro-2H-purin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Amino-8-sulfanylidene-1,3,7,8-tetrahydro-2H-purin-2-one is a chemical compound known for its unique structure and properties. It is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of DNA and RNA.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-8-sulfanylidene-1,3,7,8-tetrahydro-2H-purin-2-one typically involves multi-step organic reactions. The process often starts with the preparation of the purine ring system, followed by the introduction of amino and sulfanylidene groups. Common reagents used in these reactions include ammonia, thiourea, and various catalysts to facilitate the formation of the desired compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions: 6-Amino-8-sulfanylidene-1,3,7,8-tetrahydro-2H-purin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol group.
Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can produce various derivatives with different functional groups.
Aplicaciones Científicas De Investigación
6-Amino-8-sulfanylidene-1,3,7,8-tetrahydro-2H-purin-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and interaction with nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-Amino-8-sulfanylidene-1,3,7,8-tetrahydro-2H-purin-2-one involves its interaction with specific molecular targets. It can bind to enzymes or nucleic acids, inhibiting their function or altering their activity. The pathways involved may include inhibition of DNA or RNA synthesis, disruption of enzyme activity, or modulation of cellular signaling pathways.
Comparación Con Compuestos Similares
6-Amino-1,3-dimethyluracil: Another purine derivative with similar structural features.
8-Mercaptoadenine: Contains a sulfanylidene group similar to 6-Amino-8-sulfanylidene-1,3,7,8-tetrahydro-2H-purin-2-one.
6-Thioguanine: A purine analog used in chemotherapy.
Uniqueness: this compound is unique due to its specific combination of amino and sulfanylidene groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
57071-62-2 |
|---|---|
Fórmula molecular |
C5H5N5OS |
Peso molecular |
183.19 g/mol |
Nombre IUPAC |
6-amino-8-sulfanylidene-7,9-dihydro-1H-purin-2-one |
InChI |
InChI=1S/C5H5N5OS/c6-2-1-3(9-4(11)8-2)10-5(12)7-1/h(H5,6,7,8,9,10,11,12) |
Clave InChI |
CTVTZBOENQAULJ-UHFFFAOYSA-N |
SMILES canónico |
C12=C(NC(=O)N=C1NC(=S)N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


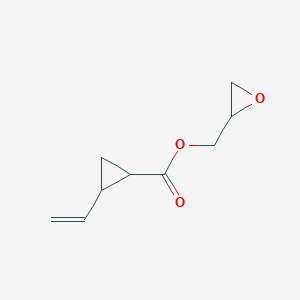
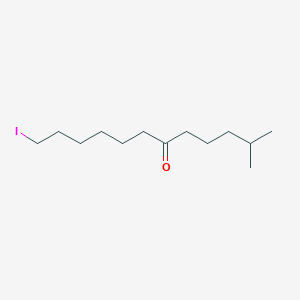
![trans-3-Thiabicyclo[4.4.0]decane](/img/structure/B14618804.png)


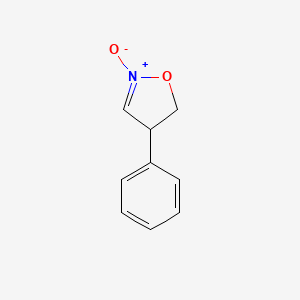

![Benzothiazole, 2-[2-(4-methoxyphenyl)ethenyl]-](/img/structure/B14618851.png)

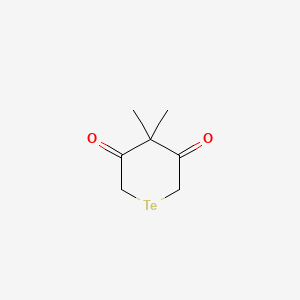
![N,N-Dimethyl-4-[(E)-(piperidin-1-yl)diazenyl]benzamide](/img/structure/B14618865.png)
![2,2'-{Thiene-2,5-diylbis[(ethene-2,1-diyl)thiene-5,2-diylethene-2,1-diyl]}dithiophene](/img/structure/B14618870.png)
![Benzo[g]pteridine-2,4(3H,10H)-dione, 3,7,10-trimethyl-](/img/structure/B14618879.png)
![N-[2-Amino-3-nitro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B14618882.png)
